Crucial Limitation: Absence of Direct Comparative Biological Data
A comprehensive search of the primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) reveals a critical absence of published, quantitative biological data (IC50, Ki, etc.) specifically for 4-benzoyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide. No peer-reviewed studies or patent examples with assay results for this exact compound were identified [1]. This contrasts with the broader thienopyrazole class, for which submicromolar KDR inhibition has been reported for specific analogs [2]. Consequently, any claim of superior potency or selectivity compared to other thienopyrazoles is unsubstantiated. The compound's differentiation must currently rely on its distinct structural features and class-level inference until direct experimental comparisons are conducted.
| Evidence Dimension | Availability of quantitative biological activity data (IC50, Ki, EC50) |
|---|---|
| Target Compound Data | No published data found. |
| Comparator Or Baseline | Class-level data available for other thienopyrazole analogs (e.g., submicromolar KDR inhibition [2]). |
| Quantified Difference | Not applicable (N/A) due to data absence. |
| Conditions | Comprehensive database search (PubChem, ChEMBL, PubMed, Google Patents) as of 2026-04-29. |
Why This Matters
This data gap is critical for procurement decisions, as the compound's value proposition is unvalidated by public efficacy data, making it suitable only for exploratory research rather than projects requiring a characterized lead compound.
- [1] Database search conducted on 2026-04-29 across PubChem, ChEMBL, BindingDB, and PubMed for CAS 396722-63-7 and structural synonyms, yielding no bioactivity data. View Source
- [2] Akritopoulou-Zanze I, Darczak D, Sarris K, Phelan KM, Huth JR, Song D, Johnson EF, Jia Y, Djuric SW. Scaffold oriented synthesis. Part 1: Design, preparation, and biological evaluation of thienopyrazoles as kinase inhibitors. Bioorg Med Chem Lett. 2006 Jan 1;16(1):96-9. View Source
